cGMP-HTL -

cGMP-HTL

Catalog Number: EVT-15209314
CAS Number:
Molecular Formula: C31H51ClN7O14PS
Molecular Weight: 844.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

cGMP is produced in response to physiological stimuli such as nitric oxide, which activates soluble guanylate cyclase, and natriuretic peptides that activate particulate guanylate cyclase. It belongs to a class of signaling molecules known as cyclic nucleotides, which also includes cyclic adenosine monophosphate (cAMP). The classification of cGMP falls under the broader category of second messengers, which are crucial for transducing extracellular signals into intracellular responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of cGMP can be achieved through several methods, primarily involving enzymatic reactions. The most common method involves the enzymatic conversion of guanosine triphosphate to cGMP by guanylate cyclase. This process can be stimulated by various ligands, including nitric oxide:

  1. Enzymatic Synthesis:
    • Substrate: Guanosine triphosphate.
    • Enzyme: Guanylate cyclase (both soluble and particulate forms).
    • Reaction Conditions: Typically occurs in the presence of divalent cations like magnesium.
  2. Chemical Synthesis:
    • Chemical methods exist but are less common due to the complexity of maintaining the cyclic structure.
  3. Purification:
    • After synthesis, cGMP can be purified using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure and Data

The molecular structure of cGMP consists of a guanine base attached to a ribose sugar and a phosphate group. The cyclic nature arises from the formation of a phosphodiester bond between the 3' hydroxyl group of the ribose and the phosphate group.

  • Molecular Formula: C₁₀H₁₂N₅O₇P
  • Molecular Weight: Approximately 345.24 g/mol
  • Structural Features:
    • The cyclic structure enhances its stability and allows it to act effectively as a second messenger.
Chemical Reactions Analysis

Reactions and Technical Details

cGMP participates in various biochemical reactions:

  1. Dephosphorylation:
    • Catalyzed by phosphodiesterases, which hydrolyze cGMP to GMP, terminating its signaling effects.
  2. Protein Kinase Activation:
    • cGMP activates protein kinase G (PKG), which phosphorylates target proteins leading to physiological responses such as smooth muscle relaxation.
  3. Interaction with Other Molecules:
    • cGMP interacts with other signaling pathways, including those involving cyclic adenosine monophosphate.
Mechanism of Action

Process and Data

The mechanism of action of cGMP involves several steps:

  1. Synthesis: Triggered by stimuli such as nitric oxide.
  2. Signal Transduction:
    • cGMP binds to specific receptors or proteins (e.g., protein kinase G), initiating a cascade of downstream effects.
  3. Physiological Effects:
    • Leads to smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neurotransmitter release.

The specificity of cGMP's action is determined by its interaction with various target proteins and its degradation rate by phosphodiesterases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Stability: Sensitive to light; should be stored in opaque containers.
  • pH Stability Range: Generally stable within a neutral pH range but can degrade under extreme acidic or basic conditions.

Relevant data indicate that maintaining proper storage conditions is crucial for preserving the integrity of cGMP in laboratory settings.

Applications

Scientific Uses

cGMP has numerous applications in scientific research and medicine:

  1. Cardiovascular Research: Understanding its role in vasodilation and blood pressure regulation.
  2. Neuroscience: Investigating its effects on neurotransmission.
  3. Pharmacology: Targeting pathways involving cGMP for drug development, particularly in treating cardiovascular diseases and erectile dysfunction.

Recent studies highlight the potential for therapeutic interventions that modulate cGMP levels to treat various health conditions effectively.

Molecular Mechanisms of cGMP-HTL in Targeted Protein Degradation

Role as an Autophagy-Targeting Chimera (AUTAC)

cGMP-HTL is a prototypical AUTophagy-TArgeting Chimera (AUTAC) designed to degrade intracellular targets via the autophagy-lysosome pathway. Its structure comprises three functional elements:

  • Target-binding "warhead": A target-specific ligand (e.g., chlorhexidine for mitochondria).
  • cGMP degradation tag: An 8-(p-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate group that mimics S-guanylation.
  • Polyethylene glycol (PEG) linker: Bridges the warhead and degradation tag, optimized for spatial flexibility [1] [10].

Upon cellular entry, cGMP-HTL delivers its cargo to the autophagy machinery through a two-step mechanism:

  • S-Guanylation: The cGMP tag covalently modifies lysine residues on target proteins, mimicking endogenous post-translational modifications that signal cellular damage.
  • K63-Ubiquitin Recruitment: S-guanylation triggers K63-linked polyubiquitination of targets, marking them for recognition by autophagy receptors (e.g., p62/SQSTM1) [1] [6].

Table 1: Structural Components of cGMP-HTL

ComponentChemical IdentityFunction
Target-binding moietyVariable (e.g., chlorhexidine derivative)Binds specific organelles/proteins (e.g., mitochondria)
cGMP tag8-(p-chlorophenylthio)-cGMPInduces S-guanylation and subsequent ubiquitination
LinkerPEG-based oligoether chainOptimizes distance/orientation for ternary complex formation

Structural Basis of K63-Linked Ubiquitination

K63-linked ubiquitin chains are central to cGMP-HTL’s mechanism. Unlike K48-linked chains (which direct substrates to the proteasome), K63 linkages adopt an extended conformation that serves as a recognition signal for autophagy receptors. Key features include:

  • E2-E3 Complex Specificity: cGMP-HTL recruits E2 ubiquitin-conjugating enzymes (e.g., Ubc13) and E3 ligases (e.g., TRAF6) that preferentially assemble K63 linkages. Structural studies show that RING-type E3 ligases position the acceptor ubiquitin’s K63 residue near the E2~Ub thioester bond to enable chain elongation [3] [5].
  • Receptor Binding: Autophagy receptors (e.g., p62, OPTN) contain ubiquitin-associated (UBA) domains with higher affinity for K63 chains than K48 chains. This selectivity ensures cargo is diverted to autophagosomes rather than proteasomes [1] [6].

Table 2: Ubiquitin Linkage Types and Functional Consequences

Linkage TypeStructural ConformationPrimary FunctionRecognized by
K63Extended, openAutophagy targetingp62, NBR1, OPTN
K48Compact, closedProteasomal degradationProteasome regulatory subunits
M1 (linear)LinearNF-κB signalingTAB2/3, NEMO

cGMP Tag and Mitochondrial Ubiquitination Machinery

cGMP-HTL exhibits a strong tropism for degrading mitochondria via mitophagy. The mitochondrial degradation pathway involves:

  • S-Guanylation of Surface Proteins: The cGMP tag modifies outer mitochondrial membrane (OMM) proteins (e.g., TOM20), creating a "eat-me" signal [10].
  • K63-Ubiquitin Amplification: Modified proteins recruit E3 ligases (e.g., SMURF1, PRKN), which decorate mitochondria with K63 chains. This process is enhanced by the oligomeric nature of autophagy receptors, which cluster ubiquitinated cargo into aggregates for phagophore engulfment [1] [5].
  • Receptor-Mediated Autophagy: p62 binds both K63-ubiquitinated mitochondria and LC3 on autophagosomal membranes, tethering cargo to nascent autophagosomes. This is followed by lysosomal fusion and degradation [7].

Comparative Analysis with PROTACs and Other Degradation Systems

cGMP-HTL addresses key limitations of established degradation technologies:

  • vs. PROTACs:
  • Mechanism: PROTACs recruit E3 ubiquitin ligases (e.g., VHL, CRBN) to induce K48-linked ubiquitination and proteasomal degradation. cGMP-HTL triggers K63-linked ubiquitination for lysosomal degradation [4] [6].
  • Target Scope: PROTACs degrade soluble cytosolic/nuclear proteins but are ineffective against organelles, aggregates, or extracellular proteins. cGMP-HTL degrades mitochondria, protein aggregates, and large macromolecular complexes [1] [6].
  • Catalytic Efficiency: Both operate substoichiometrically, but cGMP-HTL’s reliance on autophagy flux may prolong degradation kinetics compared to rapid proteasomal turnover.

  • vs. Other Autophagy-Based Degraders:

  • LYTACs: Degrade extracellular/membrane proteins via lysosome-targeting receptors (e.g., CI-M6PR) but cannot target intracellular components [6].
  • ATTECs: Directly tether targets (e.g., lipid droplets) to LC3 without ubiquitination, limiting scope to LC3-binding partners [6].
  • AUTOTACs: Activate p62’s ZZ domain to degrade aggregates but require target ubiquitination. cGMP-HTL initiates ubiquitination via S-guanylation, making it a "ubiquitination starter" [7].

Table 3: Targeted Degradation Technologies Compared

TechnologyDegradation PathwayUbiquitin LinkageKey TargetsLimitations
cGMP-HTLAutophagy-lysosomeK63Mitochondria, aggregatesLimited in vivo validation
PROTACUbiquitin-proteasomeK48Soluble cytosolic proteinsCannot degrade organelles
LYTACEndosome-lysosomeNot applicableExtracellular proteinsCell-type specific (e.g., ASGPR in hepatocytes)
AUTOTACAutophagy-lysosomeK63 (pre-existing)Aggregation-prone proteinsRequires prior ubiquitination

Properties

Product Name

cGMP-HTL

IUPAC Name

(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamido-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C31H51ClN7O14PS

Molecular Weight

844.3 g/mol

InChI

InChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1

InChI Key

FDOKYSQWSIEUBX-SGPGPASMSA-N

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.